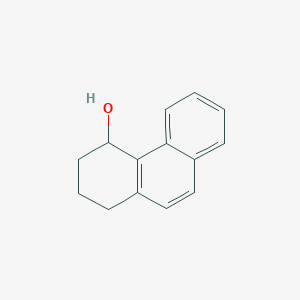
Sodium 2-(tridecyloxy)ethyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyethylene glycol tridecyl ether sulfate sodium salt is a surfactant commonly used in various industrial and consumer products. It is known for its excellent emulsifying, foaming, and cleansing properties. This compound is a derivative of polyethylene glycol and tridecyl alcohol, which is further sulfated and neutralized with sodium hydroxide to form the sodium salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of polyethylene glycol tridecyl ether sulfate sodium salt involves several steps:
Polymerization: Tridecyl alcohol reacts with ethylene oxide to form polyethylene glycol tridecyl ether. This reaction typically occurs under alkaline conditions using a catalyst such as potassium hydroxide.
Sulfation: The polyethylene glycol tridecyl ether is then reacted with sulfur trioxide in a continuous reactor, such as a falling film reactor, to form the sulfate ester.
Neutralization: The resulting sulfate ester is neutralized with sodium hydroxide to produce polyethylene glycol tridecyl ether sulfate sodium salt.
Industrial Production Methods
In industrial settings, the production of polyethylene glycol tridecyl ether sulfate sodium salt is carried out in large-scale reactors designed for continuous operation. The process involves precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to ensure high yield and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Polyethylene glycol tridecyl ether sulfate sodium salt can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, the sulfate ester can hydrolyze to form polyethylene glycol tridecyl ether and sulfuric acid.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Various nucleophiles can be used to replace the sulfate group under controlled conditions.
Major Products Formed
Hydrolysis: Polyethylene glycol tridecyl ether and sulfuric acid.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Derivatives with different functional groups replacing the sulfate group.
Applications De Recherche Scientifique
Polyethylene glycol tridecyl ether sulfate sodium salt has a wide range of applications in scientific research:
Mécanisme D'action
Polyethylene glycol tridecyl ether sulfate sodium salt exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles that can solubilize hydrophobic compounds. This action is crucial in applications such as emulsification, where the compound helps to stabilize oil-in-water emulsions. The sulfate group enhances the compound’s anionic nature, improving its interaction with various substrates and enhancing its cleansing ability .
Comparaison Avec Des Composés Similaires
Polyethylene glycol tridecyl ether sulfate sodium salt can be compared with other similar surfactants:
Sodium lauryl sulfate: Another widely used surfactant with strong cleansing properties but can be more irritating to the skin.
Sodium laureth sulfate: Similar in structure but with ethoxylation, making it milder and less irritating than sodium lauryl sulfate.
Sodium tetradecyl sulfate: Used in medical applications for sclerotherapy but has different properties and uses compared to polyethylene glycol tridecyl ether sulfate sodium salt.
Conclusion
Polyethylene glycol tridecyl ether sulfate sodium salt is a versatile surfactant with numerous applications in chemistry, biology, medicine, and industry. Its unique properties, including excellent emulsifying, foaming, and cleansing abilities, make it a valuable compound in various formulations and processes. Understanding its preparation methods, chemical reactions, and mechanism of action provides insight into its wide-ranging uses and potential for future applications.
Propriétés
Numéro CAS |
54116-08-4 |
|---|---|
Formule moléculaire |
C15H31NaO5S |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
sodium;2-tridecoxyethyl sulfate |
InChI |
InChI=1S/C15H32O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-14-15-20-21(16,17)18;/h2-15H2,1H3,(H,16,17,18);/q;+1/p-1 |
Clé InChI |
ZBWSHGCWHFPLBI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)
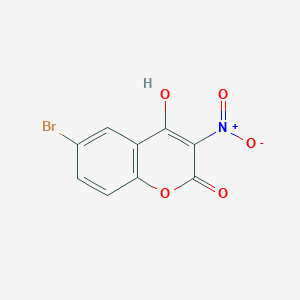
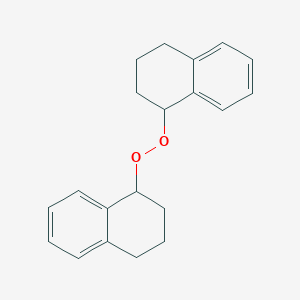

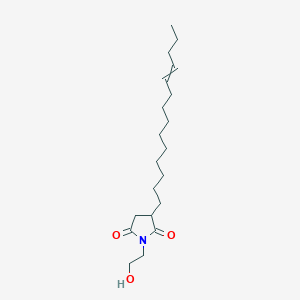

![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)
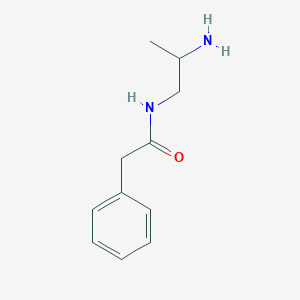
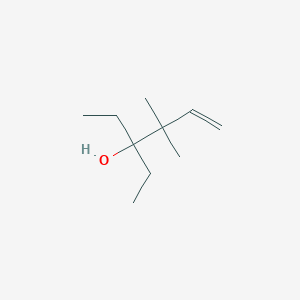
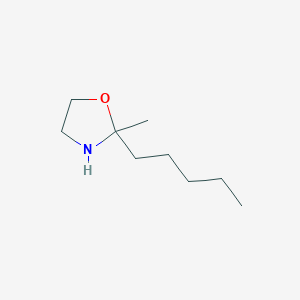

![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14642210.png)
